molecular formula C10H9F3N2O2 B14812284 4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide

4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide

Cat. No.: B14812284
M. Wt: 246.19 g/mol
InChI Key: XPBLBGZMLLEFDY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide is an organic compound with the molecular formula C11H11F3N2O2 It is a derivative of nicotinamide, featuring a trifluoromethyl group and a cyclopropoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of 4-trifluoromethyl nicotinic acid, which is then converted to the desired amide. The preparation of 4-trifluoromethyl nicotinic acid can be achieved using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The process involves acylation, cyclization, and hydrolysis reactions .

Industrial Production Methods

For industrial production, the synthesis process is optimized for high yield and purity. The raw materials used are relatively inexpensive and readily available, making the process cost-effective. The reaction conditions are carefully controlled to ensure the efficient separation and purification of the product at each step .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .

Scientific Research Applications

4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of pesticides and other agrochemicals .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to influence various biochemical processes by acting as a modulator of enzyme activity. The compound’s effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD+) and related coenzymes, which play crucial roles in redox reactions and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

4-cyclopropyloxy-5-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)7-4-15-3-6(9(14)16)8(7)17-5-1-2-5/h3-5H,1-2H2,(H2,14,16)

InChI Key

XPBLBGZMLLEFDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2C(=O)N)C(F)(F)F

Origin of Product

United States

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